molecular formula C12H11B B3053252 2-(1-Bromoethyl)naphthalene CAS No. 52428-02-1

2-(1-Bromoethyl)naphthalene

Cat. No.: B3053252
CAS No.: 52428-02-1
M. Wt: 235.12 g/mol
InChI Key: ZUVXJTQVUPLBJS-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)naphthalene is an organic compound with the molecular formula C12H11Br It is a derivative of naphthalene, where a bromine atom is attached to the ethyl group at the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Bromoethyl)naphthalene can be synthesized from 2-ethylnaphthalene through a bromination reaction. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds under mild conditions, with the bromine selectively adding to the ethyl group to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 2-(1-Hydroxyethyl)naphthalene, 2-(1-Cyanoethyl)naphthalene.

    Oxidation: 2-(1-Naphthyl)acetaldehyde, 2-(1-Naphthyl)acetic acid.

    Reduction: 2-Ethylnaphthalene.

Scientific Research Applications

2-(1-Bromoethyl)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)naphthalene involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of various substituted products, depending on the nature of the nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethyl)naphthalene
  • 2-(Bromomethyl)naphthalene
  • 1-(Bromoethyl)benzene
  • 2-Bromo-1-phenylpropane

Uniqueness

2-(1-Bromoethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and properties. Compared to its isomers and analogs, it offers different selectivity and outcomes in chemical reactions, making it valuable for targeted synthetic applications .

Biological Activity

2-(1-Bromoethyl)naphthalene, a halogenated derivative of naphthalene, has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its bromine substitution at the ethyl position of naphthalene. Its molecular formula is C_{12}H_{11}Br, and it has a molar mass of approximately 235.12 g/mol. The compound's structure allows for various chemical reactions, including substitution and oxidation, which can influence its biological activity.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The bromine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modulate enzyme activity or receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signal transduction pathways.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects on cancer cell lines. For instance, clonogenic assays revealed varying toxicity levels against different cancer types, with IC50 values indicating significant potential for therapeutic applications .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .

Case Studies

Several studies have explored the biological implications of this compound:

  • In Vitro Anticancer Studies :
    • A study investigated the cytotoxic effects on various cancer cell lines using clonogenic assays. Results indicated an IC50 value of approximately 5 µg/mL for HT-29 cells, suggesting potent anticancer activity .
    • Another investigation focused on the compound's ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
  • Antimicrobial Testing :
    • In vitro tests evaluated the antimicrobial efficacy against a range of bacterial strains. The results demonstrated significant inhibition zones, highlighting the compound's potential as an antimicrobial agent .

Data Summary

Biological ActivityObservationsIC50 Values (µg/mL)
Anticancer (HT-29)Induces apoptosis5
AntimicrobialSignificant inhibition zones observedN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-bromoethyl)naphthalene, and how can purity be validated?

Methodological Answer: Synthesis typically involves bromination of 2-ethylnaphthalene using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation (e.g., UV light or AIBN) . Key steps include:

  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.
  • Validation : Nuclear Magnetic Resonance (1H NMR,13C NMR^1\text{H NMR}, ^{13}\text{C NMR}) to confirm substitution patterns, Gas Chromatography-Mass Spectrometry (GC-MS) for purity (>95%), and melting point analysis (if crystalline) .
  • Stability : Store under inert atmosphere at 2–8°C to prevent degradation via β-elimination .

Q. How should researchers design in vivo toxicological studies for this compound?

Methodological Answer: Refer to ATSDR’s framework for naphthalene derivatives :

  • Exposure Routes : Prioritize inhalation (aerosolized) and oral administration (gavage) based on environmental and occupational relevance.
  • Endpoints : Monitor hepatic effects (e.g., CYP450 enzyme activity), renal biomarkers (creatinine, BUN), and respiratory inflammation (bronchoalveolar lavage fluid analysis).
  • Species Selection : Use rodents (rats/mice) for acute toxicity and guinea pigs for sensitization studies. Include controls for naphthalene’s known carcinogenicity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H NMR^1\text{H NMR} identifies ethyl and bromine coupling (e.g., δ 1.5–1.8 ppm for CH2_2Br, J = 6–8 Hz). 13C NMR^{13}\text{C NMR} confirms quaternary carbons near the bromine (δ 30–40 ppm) .
  • IR Spectroscopy : C-Br stretch at 500–600 cm1^{-1}.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+^+] at m/z 235.12) and isotopic patterns (Br: 1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Focus on C-Br bond dissociation energy (BDE) and steric effects from the naphthalene backbone .
  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh3_3)4_4) to optimize ligand coordination .
  • Validation : Compare predicted vs. experimental yields in arylations (e.g., with phenylboronic acid) .

Q. What strategies resolve contradictions in reported toxicity data for brominated naphthalenes?

Methodological Answer:

  • Systematic Review : Apply ATSDR’s inclusion criteria (Table B-1) to filter studies by route, species, and dose .
  • Risk of Bias Assessment : Use ATSDR’s questionnaires (Tables C-6/C-7) to evaluate randomization, blinding, and outcome reporting .
  • Confidence Rating : Classify studies as High/Moderate/Low based on methodology (e.g., High: randomized, controlled; Low: incomplete exposure data) .

Q. How can environmental fate studies assess the persistence of this compound in aquatic systems?

Methodological Answer:

  • Hydrolysis Studies : Incubate at pH 4–9 (25°C) and analyze degradation products (e.g., 2-vinylnaphthalene) via LC-MS .
  • Bioaccumulation : Use OECD 305 guidelines with Daphnia magna to measure bioconcentration factors (BCF).
  • Sediment Analysis : Quantify adsorption coefficients (KdK_d) using HPLC and soil organic carbon content .

Q. What mechanistic insights explain the compound’s metabolic activation in hepatic tissues?

Methodological Answer:

  • Microsomal Assays : Incubate with rat liver microsomes + NADPH. Detect epoxide intermediates via LC-MS/MS .
  • CYP450 Inhibition : Use ketoconazole (CYP3A4 inhibitor) to identify isoform-specific metabolism.
  • Glutathione (GSH) Depletion : Measure GSH adduct formation to assess detoxification pathways .

Q. How do structural modifications (e.g., fluorination) alter the compound’s bioactivity?

Methodological Answer:

  • SAR Analysis : Synthesize analogs (e.g., 2-(1-bromoethyl)-6-fluoronaphthalene) and compare IC50_{50} values in cytotoxicity assays .
  • Electronic Effects : Use Hammett constants (σ\sigma) to correlate substituents with reactivity in nucleophilic substitutions .
  • Crystallography : Resolve X-ray structures to identify steric hindrance or halogen-bonding interactions .

Q. Data and Reporting Standards

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Detailed Reporting : Document reaction conditions (solvent, temperature, catalyst loading) per FAIR data principles.
  • Open-Source Validation : Share spectral data (NMR, IR) in repositories like PubChem or Zenodo .
  • Batch Analysis : Use ANOVA to compare yields across ≥3 independent syntheses .

Q. How should researchers navigate conflicting data on the compound’s genotoxicity?

Methodological Answer:

  • Weight of Evidence : Apply ATSDR’s Step 6 (confidence rating) to prioritize studies with robust in vitro (Ames test) and in vivo (micronucleus assay) data .
  • Mechanistic Clarity : Differentiate direct DNA adduct formation vs. oxidative stress-mediated damage using COMET assays with antioxidant co-treatments .

Properties

IUPAC Name

2-(1-bromoethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVXJTQVUPLBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595538
Record name 2-(1-Bromoethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52428-02-1
Record name 2-(1-Bromoethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-bromoethyl)naphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

HBr gas (39.4 g, 486 mmol) was bubbled into a solution of 2-vinylnaphthalene (75 g, 486 mmol) in benzene (100 mL) over a period of 7-8 hours at 55-60° C. The solution was cooled to room temperature, and the benzene with the small excess of HBr was removed under vacuum yielding 105 g (91%) crude of 2-(1-Bromoethyl)-naphthalene. It was used without further purification. C12H11Br; MS: 235.12.
Name
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(Naphthalen-2-yl)ethanol (2.0 g, 11.6 mmol) was dissolved in toluene (30 mL). The solution was cooled to 0° C. PBr3 (1.09 mL, 11.6 mmol) was added dropwise over 15 min. The reaction mixture was then brought up to room temperature and stirred for 1 h. The mixture was washed with K2CO3 solution and extracted with EtOAc (3×30 mL). The EtOAc layer was washed with brine and dried (MgSO4). The solvent was evaporated off in-vacuo to give crude 2-(1-bromoethyl)naphthalene. This intermediate was used in the following step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.09 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(1-Bromoethyl)naphthalene
2-(1-Bromoethyl)naphthalene
2-(1-Bromoethyl)naphthalene
2-(1-Bromoethyl)naphthalene
2-(1-Bromoethyl)naphthalene
2-(1-Bromoethyl)naphthalene

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